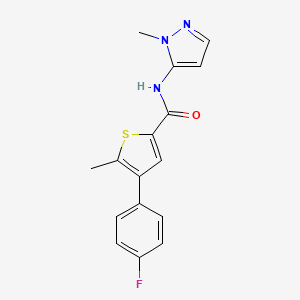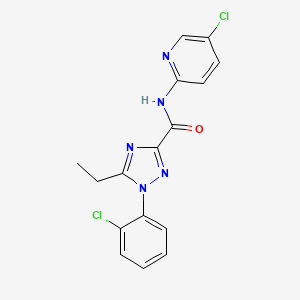
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide, also known as FMTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide involves its interaction with various cellular targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the reduction of oxidative stress and inflammation. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and increasing neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide in lab experiments include its specificity and potency in inhibiting cancer cell growth and inducing apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
For 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide research include its potential use as a therapeutic agent for cancer and neurodegenerative disorders, as well as its potential use as a tool for studying cellular signaling pathways. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity. Additionally, the development of this compound analogs may provide new opportunities for therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide involves the reaction of 4-fluoroaniline with 2-methyl-3-pyrazolone, followed by the reaction of the resulting intermediate with 5-methylthiophene-2-carboxylic acid chloride. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-10-13(11-3-5-12(17)6-4-11)9-14(22-10)16(21)19-15-7-8-18-20(15)2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPKASBFIHLVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC=NN2C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2-Chlorophenyl)-5-ethyl-1,2,4-triazol-3-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662410.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
![N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide](/img/structure/B7662426.png)
![N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide](/img/structure/B7662450.png)

![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![4-N,6-N-bis(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4,6-diamine](/img/structure/B7662481.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
